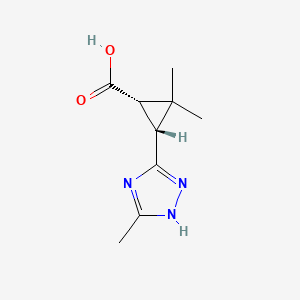
5-bromo-3-isocyanato-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-isocyanato-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-bromo-1H-indole with phosgene or a phosgene equivalent to form the isocyanate derivative . The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 5-bromo-3-isocyanato-1H-indole may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-isocyanato-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form carbamates or ureas.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Addition Reactions: Reagents like primary or secondary amines in the presence of a base such as triethylamine (TEA) are used.
Cyclization Reactions: Catalysts like palladium or copper salts in solvents like toluene or ethanol are employed.
Major Products Formed
Substitution Products: Various substituted indole derivatives with different functional groups.
Addition Products: Carbamates and ureas with potential biological activities.
Cyclization Products: Fused indole ring systems with enhanced stability and reactivity.
Scientific Research Applications
5-bromo-3-isocyanato-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-bromo-3-isocyanato-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
3-isocyanato-1H-indole: Lacks the bromine atom, affecting its substitution reactions and overall reactivity.
5-chloro-3-isocyanato-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and exploration of new biological activities .
Properties
Molecular Formula |
C9H5BrN2O |
|---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
5-bromo-3-isocyanato-1H-indole |
InChI |
InChI=1S/C9H5BrN2O/c10-6-1-2-8-7(3-6)9(4-11-8)12-5-13/h1-4,11H |
InChI Key |
YFPAZTNXORFGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















